5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one

medicinal chemistry kinase inhibition GPCR allosteric modulation

5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one (CAS 13922‑55‑9; molecular formula C₁₇H₁₄N₂O₂; MW 278.30 g mol⁻¹) is a 5‑alkoxy‑substituted 2‑phenylpyrimidin‑4(3H)‑one. Its core scaffold coincides with the 6‑phenylpyrimidin‑4‑one system that has been advanced as a positive allosteric modulator (PAM) chemotype for the M₁ muscarinic acetylcholine receptor , and with the 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one skeleton that was disclosed as a novel allosteric MEK1 inhibitor framework.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 13922-55-9
Cat. No. B12923283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one
CAS13922-55-9
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
InChIKeyWXFACPZNERNEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one (CAS 13922‑55‑9): Structural Identity and Documented Roles


5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one (CAS 13922‑55‑9; molecular formula C₁₇H₁₄N₂O₂; MW 278.30 g mol⁻¹) is a 5‑alkoxy‑substituted 2‑phenylpyrimidin‑4(3H)‑one . Its core scaffold coincides with the 6‑phenylpyrimidin‑4‑one system that has been advanced as a positive allosteric modulator (PAM) chemotype for the M₁ muscarinic acetylcholine receptor [1], and with the 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one skeleton that was disclosed as a novel allosteric MEK1 inhibitor framework [2]. To date, however, the 5‑benzyloxy congener itself has not been the subject of a published biological profiling campaign; the primary literature reports its preparation via Suzuki coupling of 2‑substituted benzyloxy‑5‑bromopyrimidines with aryl boronic acids , and it is employed as a protected intermediate for unnatural Nα‑Fmoc pyrimidin‑4‑one amino acids [3].

Why 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one Cannot Be Replaced by Uncharacterised In‑Class Analogues


The 2‑phenylpyrimidin‑4(3H)‑one chemotype is exquisitely sensitive to the nature and position of the C‑5 substituent. In the 6‑phenylpyrimidin‑4‑one M₁ PAM series, the pendant moiety governs allosteric binding affinity and intrinsic agonistic efficacy [1]; changing the regioisomeric connectivity (e.g., moving the phenyl group from C‑6 to C‑5 or the substituent from C‑5 to C‑6) can ablate or invert the pharmacological profile. In the 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one MEK1 inhibitor class, the 5‑benzyl group is essential for occupying the allosteric pocket adjacent to the ATP site [2], and replacement by a benzyloxy group (as in the title compound) is predicted to drastically alter both binding pose and physicochemical properties. Without head‑to‑head data, substituting the 5‑benzyloxy derivative for a 5‑benzyl, 5‑H, or 6‑phenyl analogue in a biological experiment is scientifically unjustified.

Quantitative Differential Evidence for 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one: Available Data and Critical Gaps


No Published Head‑to‑Head Potency Comparison Exists Against Any Defined Biological Target

A systematic search of BindingDB, ChEMBL, PubChem, and the primary literature returned no IC₅₀, Kᵢ, EC₅₀, or MIC values for 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one against any molecular target or cell line [1][2]. The closest structurally characterised relatives are the 6‑phenylpyrimidin‑4‑one M₁ mAChR PAMs (e.g., compound 2, which potentiates ACh with a pEC₅₀ of approximately 6.5 in IP₁ accumulation assays) and the 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one MEK1 inhibitors (e.g., SJ3, which inhibited MEK1 in a Raf‑MEK cascade assay with modest potency) [3][4]. None of these data were generated with the 5‑benzyloxy congener, and the substituent difference (benzyloxy vs. benzyl vs. pendant‑modified phenyl) precludes direct potency inference.

medicinal chemistry kinase inhibition GPCR allosteric modulation

No Selectivity or Off‑Target Profiling Data Available for the Title Compound

No selectivity panel, kinome‑wide profiling, or CEREP‑style off‑target screen has been reported for 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one. The 6‑phenylpyrimidin‑4‑one M₁ PAMs exhibit functional selectivity for M₁ over M₂–M₅ mAChRs, but this selectivity is driven by the pendant 4‑(1‑methylpyrazol‑4‑yl)benzyl group attached to the pyrimidinone core [1], a moiety absent in the title compound. Therefore, no selectivity claims can be transferred.

selectivity profiling kinase panel GPCR screening

No Physicochemical or ADME Profiling Data Are Available for Direct Comparator Analysis

Basic computed properties are available from vendor datasheets (e.g., density 1.18 g cm⁻³, refractive index 1.614) , but no experimentally measured solubility, log D, PAMPA permeability, metabolic stability (e.g., microsomal t₁/₂), or plasma protein binding have been published for this compound. By contrast, solubility and metabolic stability data are available for several 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one MEK1 inhibitors [1]. The 5‑benzyloxy group is expected to increase topological polar surface area and reduce lipophilicity relative to the 5‑benzyl analogues, which could alter solubility and permeability, but this remains hypothetical in the absence of experimental data.

physicochemical properties solubility permeability

Evidence‑Supported Application Scenarios for 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one


Synthetic Intermediate for Unnatural Pyrimidin‑4‑one Amino Acids

The p‑benzyloxybenzyloxy group (a close structural relative of the 5‑benzyloxy motif) has been employed to mask the oxo function of the 4(3H)‑pyrimidinone ring during the synthesis of novel Nα‑Fmoc pyrimidin‑4‑one amino acids, with efficient removal under mild acidic conditions [1]. 5‑(Benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one can serve an analogous role as a protected building block in peptide‑pyrimidinone conjugate synthesis, where the benzyloxy group provides orthogonal protection that is stable to basic and nucleophilic conditions but cleavable by hydrogenolysis or acid.

Negative Control Compound for 6‑Phenylpyrimidin‑4‑one M₁ mAChR PAM Screening

The 6‑phenylpyrimidin‑4‑one M₁ PAM series derives its activity from a specific pendant moiety (e.g., 4‑(1‑methylpyrazol‑4‑yl)benzyl) and a free N‑3 position [2]. Because 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one lacks this pendant and bears a bulky 5‑benzyloxy substituent that should preclude productive allosteric binding, it is a structurally appropriate negative control for M₁ PAM screening cascades. Researchers requiring a matched inactive analogue of the 6‑phenylpyrimidin‑4‑one scaffold can procure this compound for that explicit purpose, provided they verify inactivity in their own assay system.

Scaffold‑Hopping Starting Point for MEK1 Inhibitor Optimization

The 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one skeleton has been validated as an allosteric MEK1 inhibitor chemotype through structure‑based design and Raf‑MEK cascade assays [3]. Replacing the 5‑benzyl group with a 5‑benzyloxy group introduces an additional hydrogen‑bond acceptor and alters the electron density of the pyrimidinone ring, which docking studies suggest could engage a different set of residues in the allosteric pocket. Medicinal chemistry groups pursuing MEK1 inhibitor lead optimization may therefore evaluate 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one as a scaffold‑hopping template, with the understanding that de novo synthesis and biological characterization are required.

Reference Standard for Analytical Method Development and Chemical Provenance

With a well‑defined molecular formula (C₁₇H₁₄N₂O₂), molecular weight (278.30 g mol⁻¹), density (1.18 g cm⁻³), and refractive index (1.614) , 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one is suitable as a reference standard for HPLC, LC‑MS, or NMR method development in laboratories that handle 2‑phenylpyrimidin‑4(3H)‑one derivatives. Its commercial availability from multiple suppliers facilitates its use as a system suitability standard or retention time marker in quality control workflows.

Quote Request

Request a Quote for 5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.